
11-Oxo-betamethasone Dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxo-betamethasone Dipropionate is a derivative of Betamethasone Dipropionate, a synthetic glucocorticoid with metabolic, immunosuppressive, and anti-inflammatory actions . It is used to help relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . This medicine is a corticosteroid (cortisone-like medicine or steroid) . The molecular formula of 11-Oxo-betamethasone Dipropionate is C28H35FO7 and its molecular weight is 502.57 .
Molecular Structure Analysis
The molecular structure of 11-Oxo-betamethasone Dipropionate consists of 28 carbon atoms, 35 hydrogen atoms, 1 fluorine atom, and 7 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction and NMR (1D and 2D) studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Oxo-betamethasone Dipropionate include a molecular weight of 502.57 and a molecular formula of C28H35FO7 . More detailed properties such as solubility, melting point, and boiling point were not found in the search results.
Applications De Recherche Scientifique
Topical Therapy
Betamethasone Dipropionate (BMD), including its 11-Oxo variant, is a potent glucocorticoid receptor agonist with immune suppression, anti-proliferative, and anti-inflammatory effects . It has been a mainstay in topical therapy .
Overcoming Skin Penetration Hurdles
Despite its therapeutic benefits, BMD has poor skin penetration, which is a hurdle against its potential therapeutic benefits . Research has explored nanocrystals as a carrier for effective topical delivery of BMD .
Nanocrystal Fabrication
A versatile, robust, and scalable media milling technique was used to fabricate BMD nanocrystals . The stabilizers can be surfactant or polymeric in nature. Selection of proper category and concentration of stabilizer is of prime importance during the development of drug nanocrystals .
Drug Diffusion Study
A drug diffusion study using a Franz diffusion cell proclaimed around 86% BMD release from nanogel across the membrane . Also, it was observed that the BMD permeation across the skin was 2.39-fold higher with marketed formulation in contrast to BMD nanogel, suggesting prolonged drug release .
Skin Permeation Flux
The skin permeation flux with nanogel was at a much lower rate along with 50.27% drug retention in different strata of skin, resulting in retention of drug nanocrystals . This prolonged drug release from nanogel would fulfill the aim of once a day application and would aid in reducing the adverse events associated with repeated drug applications .
Combination Drug Formulation
Research has examined the delivery of betamethasone dipropionate (BDP) to the skin using a combination calcipotriene/betamethasone dipropionate approved drug formulation in an oil-based gelled topical suspension as compared to a new cream formulation utilizing a novel oil-in-water emulsion system .
Safety And Hazards
While specific safety and hazard information for 11-Oxo-betamethasone Dipropionate was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 11-Oxo-betamethasone Dipropionate involves the conversion of betamethasone into its dipropionate ester form followed by oxidation of the 11-hydroxy group to form the 11-keto group.", "Starting Materials": [ "Betamethasone", "Propionic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Betamethasone is reacted with propionic acid and thionyl chloride in dimethylformamide to form betamethasone dipropionate.", "Step 2: The betamethasone dipropionate is purified and then oxidized using hydrogen peroxide and sodium hydroxide to form 11-Oxo-betamethasone Dipropionate.", "Step 3: The final product is purified and isolated using a methanol/water solvent system." ] } | |
Numéro CAS |
64967-90-4 |
Nom du produit |
11-Oxo-betamethasone Dipropionate |
Formule moléculaire |
C28H35FO7 |
Poids moléculaire |
502.579 |
Nom IUPAC |
[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
KBMPCHGHEBNIHH-IHWWKNBLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |
Synonymes |
(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



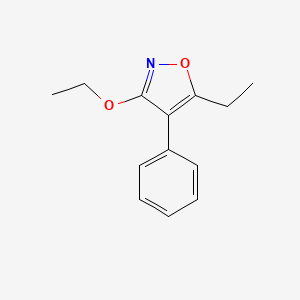
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)
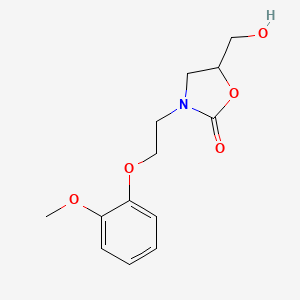

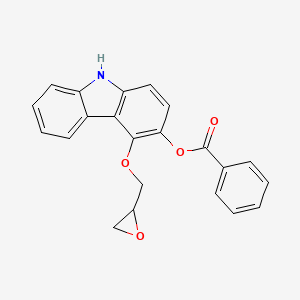


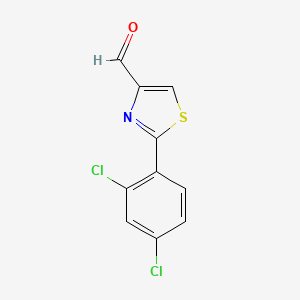
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
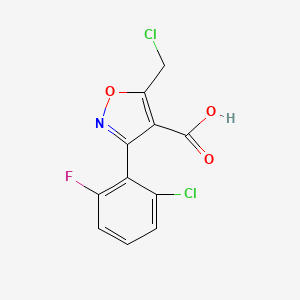
![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)
